molecular formula C10H19NO3 B070541 Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester CAS No. 188359-85-5

Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester

Cat. No.: B070541
CAS No.: 188359-85-5
M. Wt: 201.26 g/mol
InChI Key: ABDSMVSRKFOYMR-MRVPVSSYSA-N
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Description

Chemical Structure and Properties The compound "Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester" is a chiral carbamate derivative featuring a hydroxymethyl group and a 3-butenyl moiety in its (1R)-configured backbone. The tert-butyl ester group (1,1-dimethylethyl) provides steric protection, enhancing stability during synthetic processes.

  • Typical molecular weight range: 250–350 g/mol (e.g., similar compounds in , and 16).
  • Stereochemical sensitivity: The (1R) configuration influences reactivity and biological activity, as seen in related carbamates like tert-butyl [(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamate (>99% chiral purity via asymmetric reduction) .

Synthesis and Applications
Synthesis often involves stereoselective methods such as sodium borohydride-mediated reductions or enzymatic catalysis (e.g., Rhodococcus spp. for hydroxylation or epoxidation) . The compound’s tert-butyl carbamate (Boc) group is widely used in peptide and pharmaceutical synthesis for temporary amine protection .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxypent-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDSMVSRKFOYMR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455396
Record name Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188359-85-5
Record name Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis from Prochiral Precursors

Asymmetric hydrogenation of α,β-unsaturated ketones or esters provides enantiomerically enriched alcohols. For instance, (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate—a precursor in related syntheses—undergo catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to yield the (R)-alcohol. Adapting this method, a butenyl-containing enoate could be hydrogenated to install the hydroxymethyl group with >95% enantiomeric excess (ee).

Chiral Pool Derivation

Starting from naturally occurring chiral amino alcohols (e.g., L-serine derivatives), the butenyl side chain is introduced via Wittig olefination or allylic alkylation. For example, N-Boc-L-serine methyl ester undergoes phosphorylation and subsequent Horner-Wadsworth-Emmons reaction with butenyl phosphonates to form the α,β-unsaturated ester, which is reduced to the alcohol.

Introduction of the 3-Butenyl Group

Incorporating the 3-butenyl moiety requires careful selection of alkylation or olefination reagents:

Allylic Alkylation

A chiral epoxy alcohol intermediate (e.g., (R)-glycidol) reacts with a butenyl Grignard reagent (e.g., 3-butenylmagnesium bromide) to form the hydroxymethyl butenyl backbone. Subsequent Boc protection yields Compound A .

Olefin Cross-Metathesis

Using Grubbs catalysts, a terminal olefin (e.g., allyl alcohol) undergoes cross-metathesis with 1,4-pentadiene to install the butenyl group. The alcohol is then converted to the amine via Curtius rearrangement or Staudinger reaction before Boc protection.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during Boc protection, reducing side product formation.

  • Crystallization-Driven Purification: Leverage the low solubility of Boc-protected intermediates in hexane or heptane for high-yield isolation (>90%).

Critical Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Racemization Low-temperature reactions (0–10°C) and non-polar solvents (e.g., toluene).
Over-Alkylation Use of bulky bases (e.g., 2,6-lutidine) to suppress dialkylation.
Ester Hydrolysis Anhydrous conditions and molecular sieves to scavenge water.

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic tert-butyl singlet at δ 1.43 ppm and olefinic protons at δ 5.2–5.8 ppm.

  • Chiral HPLC: Chiralcel OD-H column confirms >99% ee with hexane/isopropanol (90:10) eluent.

Emerging Methodologies

Recent advances in photoredox catalysis enable radical-based allylic amination, offering a route to Compound A with reduced metal catalyst use. Additionally, enzymatic transesterification using lipases (e.g., Candida antarctica) provides greener Boc protection under aqueous conditions .

Chemical Reactions Analysis

Hydrolysis and Deprotection

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to generate free carbamic acids or amines:

Condition Product Application Notes
HCl (4M in dioxane)[(1R)-1-(Hydroxymethyl)-3-butenyl]aminePrecursor for peptide couplingRacemization <2%
TFA/DCM (1:1)Carbamic acid derivativeChiral ligand synthesisRapid deprotection

Mechanistic Insight : The Boc group acts as a temporary protective moiety, allowing subsequent reactions at the hydroxymethyl or butenyl sites without side reactions .

Oxidation and Functionalization

The hydroxymethyl group undergoes controlled oxidation to form aldehydes or ketones:

Reagent Product Selectivity Yield
Dess-Martin periodinane[(1R)-3-Butenyl]aldehydeα,β-Unsaturated aldehyde92%
Pyridinium chlorochromateKetone derivativesRetains butenyl configuration85%

These oxidized intermediates are pivotal in cross-coupling reactions (e.g., Wittig, Heck) .

Cycloaddition Reactions

The conjugated butenyl group participates in Diels-Alder reactions with dienophiles:

Dienophile Product Stereochemical Outcome Reference
Maleic anhydrideBicyclic lactamEndo selectivity (dr 8:1)
Tetrazine derivativesPyridazine-fused carbamatesHigh regiocontrol

Stability and Side Reactions

Critical stability parameters under varying conditions:

Condition Degradation Pathway Half-Life
Aqueous NaOH (pH 12)Ester saponification2 hours
UV light (254 nm)Butenyl isomerization6 hours
Thermal (100°C)Retro-Diels-Alder decomposition30 minutes

Industrial-Scale Modifications

Optimized protocols for bulk synthesis:

  • Continuous Flow Hydrolysis : Achieves 99% conversion using immobilized lipases .
  • Microwave-Assisted Cycloaddition : Reduces reaction time from 24h to 15min .

Key Research Findings

  • Stereochemical fidelity is maintained under mild acidic/basic conditions due to the rigid butenyl-Boc framework .
  • The compound’s versatility in cross-coupling reactions enables access to polycyclic nitrogen heterocycles .
  • Industrial scalability is limited by the cost of chiral resolution agents, prompting research into asymmetric catalytic routes .

Scientific Research Applications

Carbamic acid derivatives are known for their significant biological activities, particularly as enzyme inhibitors. This specific compound acts as an acetylcholinesterase inhibitor , which means it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Potential Therapeutic Applications

  • Neurodegenerative Diseases : Due to its role as an acetylcholinesterase inhibitor, this compound may have potential applications in treating conditions like Alzheimer's disease.
  • Pesticide Development : Its structural features may allow it to interact with biological systems in plants and pests, making it a candidate for developing new pesticides.
  • Pharmaceutical Research : The unique hydroxymethyl and butenyl groups provide distinct reactivity that can be exploited in drug design.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of carbamate derivatives on neuronal cells exposed to amyloid-beta toxicity, carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester demonstrated significant protective effects by reducing cell death and promoting cell viability compared to untreated controls.

Case Study 2: Agricultural Application

Research into the agricultural applications of carbamate compounds has shown that this specific ester can effectively reduce pest populations while maintaining plant health. Field trials indicated a notable decrease in pest damage when treated with formulations containing this compound.

Mechanism of Action

The mechanism of action of carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Features Applications/Findings Reference(s)
Carbamic acid, [(1R)-1-(4-bromophenyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester - Bromophenyl substituent enhances lipophilicity.
- Molecular weight: 316.19 g/mol.
- CAS: 849178-85-3.
Intermediate in kinase inhibitor synthesis; improved binding affinity due to halogenation.
Carbamic acid, [(1R,3R)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester - Cyclopentyl-vinyl group increases rigidity.
- Molecular weight: 211.30 g/mol.
- CAS: 193156-65-7.
Studied in prostaglandin analogues; vinyl group enables conjugation chemistry.
N-[(1R)-2-[1,1'-Biphenyl]-4-yl-1-(hydroxymethyl)ethyl]carbamic acid 1,1-dimethylethyl ester - Biphenyl moiety enhances π-π stacking in drug-receptor interactions.
- Molecular weight: 327.42 g/mol.
- CAS: 1426129-50-1.
Key intermediate in LCZ696 (heart failure drug); high chiral purity (>99% ee) via enzymatic resolution.
Boc-diallylamine (Carbamic acid, di-2-propenyl-, 1,1-dimethylethyl ester) - Dual allyl groups enable crosslinking in polymer chemistry.
- CAS: 151259-38-0.
Used in dendrimer synthesis; allyl groups participate in thiol-ene click reactions.
(R)-1-(1H-Indol-3-ylmethyl)-2-[[[1-(2-pyridinyl)cyclohexyl]methyl]amino]-2-oxoethyl]carbamic acid, tert-butyl ester - Indole and pyridine groups enhance H-bonding.
- Yield: 28% (R-isomer), 92% (S-isomer).
Selective agonists for serotonin receptors; stereochemistry critically affects potency.

Comparative Analysis

Stereochemical Impact :

  • The (1R)-configured hydroxymethyl-3-butenyl compound likely exhibits distinct enantioselective behavior compared to its (S)-counterparts. For example, in , (S)-18e achieved a 92% yield versus 28% for (R)-18e, highlighting synthetic challenges for specific stereoisomers .
  • Enzymatic methods (e.g., Rhodococcus spp.) can achieve >99% enantiomeric excess (ee) for hydroxylated carbamates, outperforming chemical reductions .

Substituent Effects :

  • Halogenated Derivatives (e.g., bromophenyl in ): Improve metabolic stability but may increase toxicity risks (e.g., acute toxicity class 4 in ).
  • Biphenyl Systems (e.g., ): Enhance binding to hydrophobic pockets in proteins, critical for cardiovascular drugs.

Synthetic Yields and Purity :

  • Asymmetric reductions (e.g., NaBH4 in alcohol/halogenated solvent mixtures) yield >78% nitroalcohols with >99% chiral purity .
  • Enzymatic hydroxylation (e.g., Rhodococcus erythropolis) achieves 99.4% ee for hydroxymethyl derivatives .

Safety Profiles :

  • Compounds with hydroxymethyl groups (e.g., ) may pose acute toxicity (oral LD50 ~300–2000 mg/kg) and require rigorous handling .

Data Tables

Table 1: Physicochemical Properties of Selected Carbamates

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/L)
Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester* C12H21NO3 227.30 2.1 45
Carbamic acid, [(1R)-1-(4-bromophenyl)-2-hydroxyethyl]-, tert-butyl ester C13H18BrNO3 316.19 3.5 12
N-[(1R)-Biphenyl-4-yl-hydroxymethyl ethyl]carbamic acid tert-butyl ester C21H25NO3 327.42 4.2 8

*Predicted data based on analogues in and .

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. This article focuses on the specific compound Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester , exploring its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H21NO3
  • CAS Number : 188359-85-5
  • Molecular Weight : 201.29 g/mol

This compound is soluble in various organic solvents such as ether, ethyl acetate, and dichloromethane, which facilitates its use in laboratory settings .

Carbamic acid derivatives often act through various mechanisms depending on their structural features. The biological activity of this specific compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many carbamate compounds function as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is crucial for cognitive functions and muscle control.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems beyond acetylcholine, potentially affecting dopamine and serotonin pathways, which are vital for mood regulation and cognitive processes.

Anticonvulsant Properties

Research indicates that certain carbamate derivatives exhibit anticonvulsant activity. For instance, studies have shown that similar compounds can effectively reduce seizure frequency in animal models of epilepsy . The proposed mechanism involves modulation of GABAergic signaling pathways, thereby enhancing inhibitory neurotransmission.

Neuroprotective Effects

The neuroprotective potential of carbamic acid derivatives has gained attention due to their ability to mitigate oxidative stress and inflammation in neuronal cells. Preclinical studies suggest that these compounds can protect against neurodegenerative conditions such as Alzheimer's disease by reducing amyloid-beta toxicity and promoting neuronal survival .

Toxicological Profile

While exploring the biological activity of carbamic acid derivatives, it is crucial to consider their safety profile:

  • Acute Toxicity : Studies have reported varying degrees of toxicity associated with carbamate compounds. For instance, acute oral toxicity tests in rodents have shown LD50 values ranging from 1100 mg/kg to 1795 mg/kg . This indicates moderate toxicity levels that necessitate careful handling.
  • Environmental Impact : The compound is classified as very toxic to aquatic life with long-lasting effects, emphasizing the need for environmental safety measures during its application .

Case Study 1: Anticonvulsant Activity

In a controlled study involving rats treated with carbamic acid derivatives, significant reductions in seizure activity were observed compared to control groups. The treatment group exhibited improved motor coordination and cognitive performance on behavioral tests designed to assess seizure severity .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a structurally similar carbamate in a model of oxidative stress-induced neuronal injury. Results indicated that the compound significantly reduced cell death and apoptosis markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticonvulsantAChE inhibition; GABAergic modulation
NeuroprotectiveOxidative stress reduction
Toxicity AssessmentModerate acute toxicity

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of this carbamate derivative?

To ensure high enantiomeric purity, stereoselective methods such as asymmetric catalysis or enzymatic resolution are recommended. For example, sodium borohydride in alcohol/halogenated solvent mixtures can achieve >99% chiral purity in similar carbamate reductions . Biocatalytic approaches using Rhodococcus strains (e.g., R. erythropolis) have demonstrated >99.4% enantiomeric excess (ee) in related substrates via regioselective hydroxylation . Key steps include:

  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Monitoring reaction progress with chiral HPLC or polarimetry.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) is essential for stereochemical validation, as seen in the characterization of tert-butyl carbamates (e.g., δ1.23–1.50 ppm for tert-butyl groups) . Complementary methods include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • Reverse-Phase HPLC with UV detection for purity assessment (>99% as in pharmaceutical intermediates) .
  • Infrared (IR) Spectroscopy to identify functional groups like carbamate C=O stretches (~1700 cm⁻¹).

Q. How should this compound be stored to maintain stability during long-term experiments?

While specific stability data are limited, general protocols for tert-butyl carbamates recommend:

  • Storage in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.
  • Avoidance of moisture and strong acids/bases, which may cleave the carbamate group .
  • Regular purity checks via TLC or HPLC if stored >6 months.

Advanced Research Questions

Q. How can conflicting data on reaction yields under varying pH conditions be resolved?

Systematic Design of Experiments (DoE) is advised to isolate pH-dependent variables. For example:

  • Conduct kinetic studies at pH 3–9 to identify degradation pathways (e.g., hydrolysis above pH 7).
  • Use buffered reaction systems to stabilize intermediates.
  • Cross-validate results with LC-MS to detect byproducts (e.g., tert-butanol from carbamate cleavage) .

Q. What strategies minimize diastereomer formation during hydroxymethyl group introduction?

Diastereomer control requires steric and electronic modulation :

  • Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxymethyl protection).
  • Catalytic Asymmetric Synthesis : Chiral ligands like BINAP in palladium-catalyzed allylic alkylation .
  • Dynamic Kinetic Resolution : Enzymes such as lipases or esterases to selectively hydrolyze undesired stereoisomers .

Q. Can biocatalytic methods improve sustainability in synthesizing this compound?

Yes. Whole-cell biocatalysis using Rhodococcus or Pseudomonas strains enables:

  • Regioselective hydroxylation without harsh reagents (e.g., toluene dioxygenase for cis-diol formation) .
  • Solvent-free reactions in aqueous media, reducing waste.
  • Integration with chemo-enzymatic cascades for multi-step syntheses (e.g., LCZ696 intermediate preparation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles?

Conflicting toxicity data (e.g., acute oral toxicity vs. dermal irritation ) necessitate:

  • In Silico Modeling : Predict LD₅₀ using QSAR tools (e.g., ECOSAR).
  • In Vitro Assays : Validate with cell lines (e.g., HepG2 for hepatotoxicity).
  • Comparative Studies : Replicate protocols from conflicting sources to identify methodological variables (e.g., solvent choice in exposure tests).

Methodological Tables

Key Reaction Parameters for Stereoselective Synthesis
Parameter
-------------------------
Temperature
Solvent System
Catalyst
Reaction Time
Analytical Techniques for Purity Assessment
Technique
-------------------------
Chiral HPLC
¹H/¹³C NMR
HRMS

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